

Application Notes and Protocols for Diacetin (E1517) in the Food Industry

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Compound of Interest

Compound Name: *Diacetin*

Cat. No.: *B166006*

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Introduction to Diacetin (Glycerol Diacetate)

Diacetin, with the E-number E1517, is a food additive belonging to the class of glycerides. Chemically, it is the diester of glycerol and acetic acid, existing as a mixture of 1,2-glyceryl diacetate and 1,3-glyceryl diacetate.[1][2] It is a colorless, odorless, and oily liquid with a faint, fatty odor.[1][3] **Diacetin** is valued in the food industry for its versatile functions as a solvent, carrier, humectant, and plasticizer.[4][5]

Regulatory Status: **Diacetin** is generally recognized as safe (GRAS) by the U.S. Food and Drug Administration (FDA) for use as a synthetic flavoring substance and adjuvant.[6] In the European Union, it is an authorized food additive.[1] The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has established an Acceptable Daily Intake (ADI) of "not specified" for acetic and fatty acid esters of glycerol, which includes **diacetin**, indicating its low toxicity.[7][8]

Physicochemical Properties of Diacetin

A comprehensive understanding of **Diacetin**'s physicochemical properties is crucial for its effective application in food formulations.

Property	Value	References
Synonyms	Glyceryl diacetate, Glycerol diacetate, E1517	[1][3]
CAS Number	25395-31-7	[3]
Molecular Formula	C ₇ H ₁₂ O ₅	[3]
Molecular Weight	176.17 g/mol	[3]
Appearance	Clear, colorless, hygroscopic, oily liquid	[3]
Odor	Slight, fatty odor	[3]
Solubility	Soluble in water, ethanol, and benzene. Miscible with ethanol.	[3][9][10][11]
Density	Approximately 1.15 - 1.18 g/cm ³ at 25°C	[5]
Boiling Point	Approximately 280°C	[5]
Melting Point	Approximately -30°C to -40°C	[12]

Applications in the Food Industry

Diacetin's primary applications in the food industry stem from its ability to act as a solvent for flavorings, a humectant in baked goods, and a plasticizer or texture-enhancer in chewing gum.

[4][12]

Application Area	Function	Typical Use Levels (as per Good Manufacturing Practice)
Flavorings	Solvent and carrier for flavor compounds and essential oils.	0.1% - 5.0% in the final flavor concentrate.
Beverages	Carrier for flavorings.	100 - 1000 ppm in the final beverage.
Baked Goods	Humectant to retain moisture and improve shelf life.	0.5% - 2.0% based on flour weight.
Chewing Gum	Plasticizer and softening agent to improve texture and chewability.	1.0% - 5.0% in the gum base.
Confectionery	Solvent for colors and flavors; humectant.	0.5% - 3.0%

Note: The typical use levels are provided as a guide for formulation development and are not regulatory limits. Actual usage levels should be determined based on product-specific requirements and in accordance with local regulations.

Experimental Protocols

The following protocols provide detailed methodologies for evaluating the efficacy of **Diacetin** in its primary food applications.

Protocol for Evaluating Diacetin as a Solvent for Food Flavorings

Objective: To determine the solubility of a target flavor compound in **Diacetin** and to evaluate the sensory profile of the resulting flavor solution.

Materials:

- **Diacetin** (food grade)

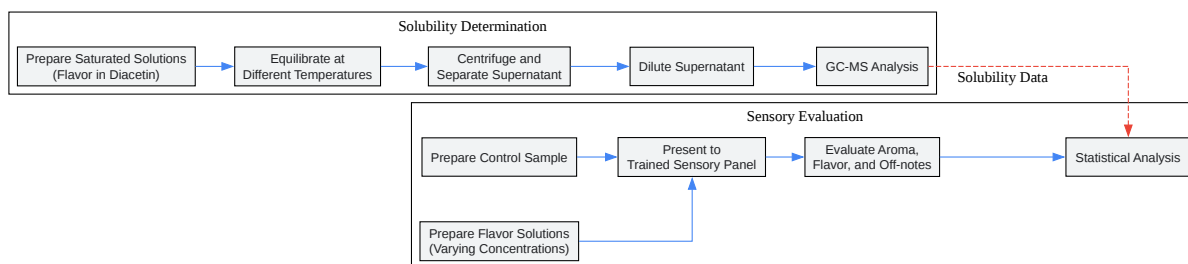
- Target flavor compound (e.g., vanillin, limonene)
- Analytical balance
- Vortex mixer
- Water bath or incubator
- Gas Chromatography-Mass Spectrometry (GC-MS) system
- Trained sensory panel
- Odor-free tasting cups

Methodology:

- Solubility Determination:
 1. Prepare a series of saturated solutions of the flavor compound in **Diacetin** at different temperatures (e.g., 25°C, 40°C, 60°C).
 2. Equilibrate the solutions for 24 hours with intermittent vortexing.
 3. Centrifuge the solutions to separate undissolved solute.
 4. Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent (e.g., methanol).
 5. Quantify the concentration of the flavor compound in the diluted solution using a validated GC-MS method.
 6. Express solubility as g/100g of **Diacetin**.
- Sensory Evaluation:
 1. Prepare a series of flavor solutions with varying concentrations of the flavor compound in **Diacetin** (e.g., 0.1%, 0.5%, 1.0%).

2. Prepare a control sample with the flavor compound dissolved in a standard solvent (e.g., ethanol or propylene glycol).
3. Present the samples to a trained sensory panel in a randomized and blind manner.
4. Ask the panelists to evaluate the samples based on aroma intensity, flavor profile, and any off-notes using a structured questionnaire or a descriptive analysis method.
5. Analyze the sensory data statistically to determine the optimal concentration of the flavor compound in **Diacetin**.

Diagram: Experimental Workflow for Flavor Solvent Evaluation



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Workflow for evaluating **Diacetin** as a flavor solvent.

Protocol for Assessing the Humectant Properties of Diacetin in Baked Goods

Objective: To evaluate the effectiveness of **Diacetin** in retaining moisture and extending the shelf life of a model bakery product (e.g., muffins).

Materials:

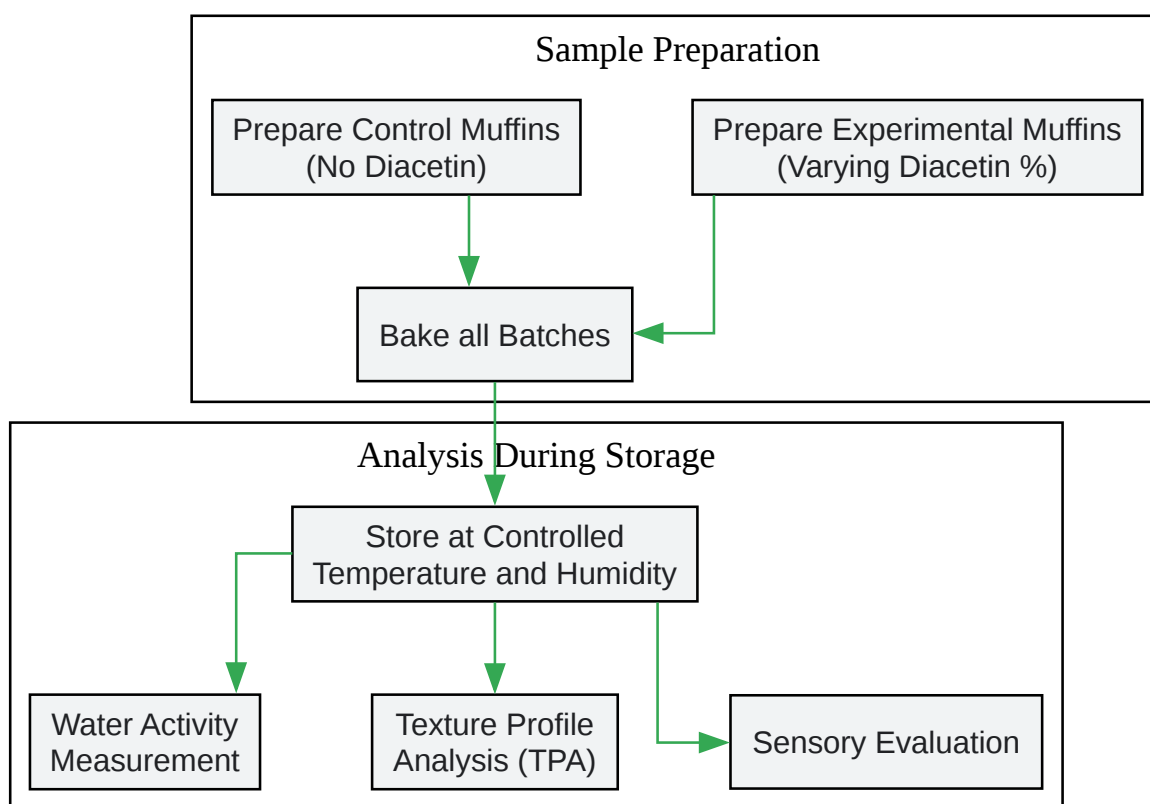
- Standard muffin recipe ingredients
- **Diacetin** (food grade)
- Baking equipment
- Water activity meter
- Texture analyzer with a compression probe
- Environmental chamber for storage studies

Methodology:

- Sample Preparation:
 1. Prepare a control batch of muffins without **Diacetin**.
 2. Prepare several experimental batches of muffins with varying concentrations of **Diacetin** (e.g., 0.5%, 1.0%, 1.5% based on flour weight).
 3. Bake all batches under identical conditions.
 4. Allow the muffins to cool to room temperature before packaging.
- Water Activity Measurement:
 1. Measure the water activity of the muffins from each batch at regular intervals during storage (e.g., day 0, 3, 7, 14).
 2. Take samples from the center of the muffins for consistent measurements.
 3. Record the water activity values and plot them against time for each batch.
- Texture Profile Analysis (TPA):

1. Perform TPA on the muffins at the same time intervals as the water activity measurements.
 2. Measure parameters such as hardness, cohesiveness, springiness, and chewiness.
 3. Analyze the changes in textural properties over time to assess the staling rate.
- Sensory Evaluation:
 1. Conduct sensory evaluation with a consumer panel at different time points to assess perceived moistness, texture, and overall acceptability.

Diagram: Experimental Workflow for Humectant Evaluation



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Workflow for assessing **Diacetin's** humectant properties.

Protocol for Characterizing Diacetin as a Texture Modifier in Chewing Gum

Objective: To determine the effect of **Diacetin** on the textural properties of a model chewing gum formulation.

Materials:

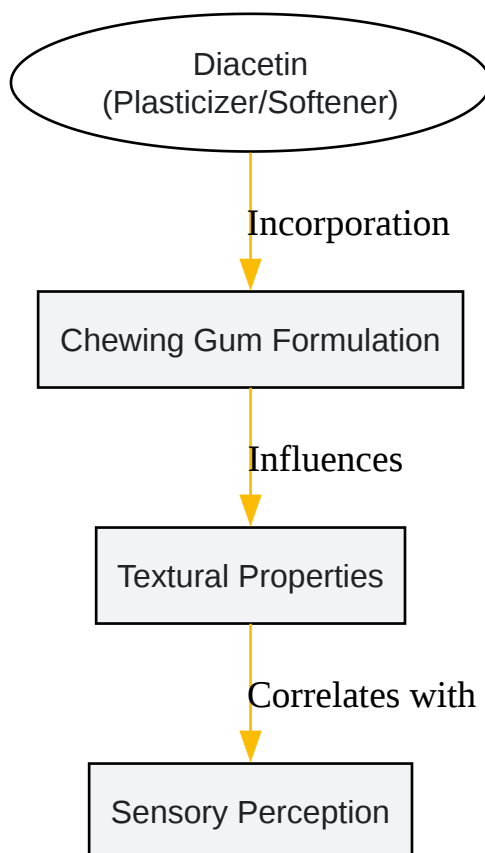
- Gum base
- Softeners (e.g., glycerin, lecithin)
- Bulking agents (e.g., sorbitol, maltitol)
- High-intensity sweeteners
- Flavorings
- **Diacetin** (food grade)
- Laboratory-scale chewing gum manufacturing equipment (e.g., z-blade mixer)
- Texture analyzer with a specialized chewing gum rig or a dual-compression setup

Methodology:

- Chewing Gum Formulation:
 1. Develop a control chewing gum formulation.
 2. Create experimental formulations by incorporating **Diacetin** at various concentrations (e.g., 1%, 3%, 5%) as a partial or full replacement for other softeners.
- Manufacturing:
 1. Melt the gum base and mix in the other ingredients according to a standardized procedure.

2. Sheet and score the gum into individual pieces.
 3. Condition the gum samples for at least 24 hours before testing.
- Texture Profile Analysis (TPA):
 1. Perform TPA on the gum samples to measure key textural attributes such as hardness, cohesiveness, springiness, and chewiness.
 2. Use a standardized TPA method for chewing gum to ensure reproducibility.
 - Sensory Evaluation:
 1. Conduct a sensory panel with trained evaluators to assess the initial bite, chew-down characteristics, and overall texture perception of the different gum formulations.

Diagram: Logical Relationship for Texture Modification



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Logical relationship of **Diacetin** in texture modification.

Analytical Methods for Quantification of **Diacetin** in Food Matrices

Accurate quantification of **Diacetin** in food products is essential for quality control and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose.

Principle: **Diacetin** is extracted from the food matrix using a suitable solvent, and the extract is then analyzed by GC-MS. The concentration of **Diacetin** is determined by comparing its peak area to that of an internal standard.

Sample Preparation (General Guideline):

- Homogenization: Homogenize the food sample to ensure uniformity.
- Extraction: Extract a known weight of the homogenized sample with a suitable solvent (e.g., a mixture of methanol and water). The choice of solvent may need to be optimized depending on the food matrix.
- Internal Standard: Add a known amount of an internal standard (e.g., triacetin, if not present in the sample) to the extraction solvent.
- Purification (if necessary): For complex matrices, a solid-phase extraction (SPE) cleanup step may be required to remove interfering compounds.
- Analysis: Inject an aliquot of the final extract into the GC-MS system.

GC-MS Parameters (Typical):

- Column: A mid-polarity capillary column (e.g., DB-5ms) is suitable.
- Injector: Split/splitless injector, operated in split mode.
- Oven Program: A temperature gradient program to ensure good separation of **Diacetin** from other components.

- Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for enhanced sensitivity and selectivity.

Quantification:

Create a calibration curve using standard solutions of **Diacetin** and the internal standard.

Calculate the concentration of **Diacetin** in the sample based on the peak area ratio of **Diacetin** to the internal standard and the calibration curve.

Conclusion

Diacetin (E1517) is a versatile and safe food additive with a range of applications that can enhance the quality and shelf life of various food products. The provided application notes and protocols offer a framework for researchers and product developers to effectively utilize and evaluate **Diacetin** in their formulations. Adherence to Good Manufacturing Practice and relevant regulatory guidelines is essential for its use in the food industry.

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